Antitumor agent-23
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Overview
Description
Antitumor agent-23 is a compound known for its potential in cancer treatment. It has shown significant antitumor activity in various studies and is being explored for its effectiveness against different types of cancer cells. The compound is part of a broader class of antitumor agents that work by inhibiting the growth and proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-23 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions. These reactions often involve the use of aldehydes and amines under acidic or basic conditions.
Functionalization: The core structure is then functionalized by introducing various substituents. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antitumor agent-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new drugs and formulations.
Mechanism of Action
The mechanism of action of Antitumor agent-23 involves the inhibition of specific molecular targets and pathways. The compound binds to certain proteins and enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. Key molecular targets include:
Topoisomerase: Inhibition of this enzyme prevents DNA replication and transcription.
Microtubules: Disruption of microtubule dynamics interferes with cell division.
Comparison with Similar Compounds
Antitumor agent-23 is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Betulinic Acid: Known for its antitumor and antiviral activities.
Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules.
Vincristine: Another microtubule-targeting agent with antitumor properties.
Compared to these compounds, this compound has shown unique properties in terms of its molecular targets and pathways, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C28H50N4O4 |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(3S)-1-[(2S)-4-methyl-1-[(10S)-10-methyl-3-(pyrrolidin-1-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl]-1-oxopentan-2-yl]-3-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C28H50N4O4/c1-20(2)14-24-26(33)32(13-9-29-24)25(15-21(3)4)27(34)31-12-8-28(16-22(31)5)35-18-23(19-36-28)17-30-10-6-7-11-30/h20-25,29H,6-19H2,1-5H3/t22-,23?,24-,25-,28?/m0/s1 |
InChI Key |
WQHBHIAUTXCQFP-WNWGCBLOSA-N |
Isomeric SMILES |
C[C@H]1CC2(CCN1C(=O)[C@H](CC(C)C)N3CCN[C@H](C3=O)CC(C)C)OCC(CO2)CN4CCCC4 |
Canonical SMILES |
CC1CC2(CCN1C(=O)C(CC(C)C)N3CCNC(C3=O)CC(C)C)OCC(CO2)CN4CCCC4 |
Origin of Product |
United States |
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